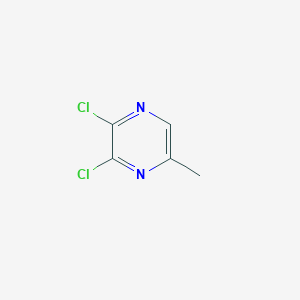

2,3-Dichloro-5-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCQXCPTQKOHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511623 | |

| Record name | 2,3-Dichloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32493-78-0 | |

| Record name | 2,3-Dichloro-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-5-methylpyrazine chemical properties

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their presence in various natural and synthetic products and often serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and flavorings. The dichloro-substitution pattern on the pyrazine ring, combined with the methyl group, makes this molecule a versatile building block for further chemical modifications. This guide provides a detailed overview of its chemical properties, representative experimental protocols for its synthesis and analysis, and essential safety information.

Chemical and Physical Properties

Quantitative physical data for this compound is not extensively documented in readily available literature. However, key identifiers and properties are summarized below. For context, properties of a closely related isomer, 2,3-dichloro-5-methylpyridine, are also provided where available, as similar values can be anticipated.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| CAS Number | 32493-78-0 | [1][2] |

| Appearance | Solid (based on related compounds) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in organic solvents |

Note: The physical state of the related compound 2,3-dichloro-5-methylpyridine is solid.[3]

Synthesis Protocols

While a specific, detailed synthesis for this compound is not widely published, a common method for the preparation of dichlorinated pyridine and pyrazine derivatives involves the chlorination of a suitable precursor.[4][5] The following is a representative protocol based on these established methodologies.

Representative Synthesis via Chlorination

This protocol describes a potential pathway for synthesizing this compound from a pyridone precursor, adapted from a method used for a similar compound.[4]

Experimental Protocol:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone precursor, 0.6 mol), toluene (333.5 g), and a Lewis acid catalyst such as ferric chloride (FeCl₃, 0.06 mol).[4]

-

Chlorination: While stirring the mixture at 20°C, bubble chlorine gas through the solution at a controlled rate (e.g., 9.5 L/h) for approximately 3 hours.[4] Phosgene gas may be simultaneously introduced to facilitate the reaction.[4]

-

Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the chlorinated products.

-

Work-up: Upon completion, raise the temperature to 110°C and continue the reaction for another hour to ensure full conversion.[4]

-

Purification: After cooling to room temperature, the reaction mixture is typically washed with an aqueous solution (e.g., 1 M NaOH) and water. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate this compound.[6]

Analytical Methodologies

The identification and purity assessment of this compound are typically achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9][10]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS System: Utilize a GC system coupled with a mass spectrometer.

-

GC Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.[10]

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).[10]

-

-

MS Conditions (Typical):

-

Data Analysis: The resulting mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight (162/164/166 due to chlorine isotopes) and a fragmentation pattern characteristic of the dichloromethylpyrazine structure. Identification is confirmed by matching the retention time and mass spectrum against a known standard or library.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[12] While specific spectral data for this compound is not available, the expected chemical shifts and splitting patterns can be predicted based on the structure and data from similar pyrazine compounds.[13][14]

Expected ¹H NMR Spectrum:

-

Aromatic Proton: A singlet would be expected for the single proton on the pyrazine ring (at C6). Its chemical shift would likely be in the aromatic region (δ 8.0-9.0 ppm), shifted downfield due to the electron-withdrawing effects of the nitrogen atoms and chlorine atoms.

-

Methyl Protons: A singlet would be expected for the three protons of the methyl group (at C5). Its chemical shift would likely be in the range of δ 2.5-3.0 ppm.

Expected ¹³C NMR Spectrum:

-

Five distinct signals would be expected, one for each carbon atom in the molecule. The carbons attached to chlorine (C2, C3) and nitrogen atoms would be significantly deshielded and appear further downfield.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.[8][15]

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for the isomer 3,5-Dichloro-2-methylpyrazine, the compound should be handled with care as it is likely to be hazardous.[16]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[16]

-

Skin Irritation (Category 2): Causes skin irritation.[16]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[16]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[16]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound | 32493-78-0 [chemicalbook.com]

- 3. 2,3-Dichloro-5-methylpyridine AldrichCPR 59782-90-0 [sigmaaldrich.com]

- 4. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. env.go.jp [env.go.jp]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 14. 2,3-Diethyl-5-Methylpyrazine | C9H14N2 | CID 28905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-dichloro-5-methylpyrazine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale and pilot-plant production.

Core Synthesis Pathway: Chlorination of 5-methyl-3,4-dihydropyridin-2(1H)-one

The most prominently documented and industrially relevant method for the synthesis of this compound proceeds through the chlorination of 5-methyl-3,4-dihydropyridin-2(1H)-one. This process typically involves a two-step chlorination and subsequent aromatization to yield the target molecule.

Pathway Overview

The synthesis begins with the formation of the pyridone ring, followed by a robust chlorination procedure.

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-5-methylpyrazine, a substituted pyrazine of interest in chemical synthesis and potentially in pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a known synthesis protocol, and discusses the broader context of the biological activities of related pyrazine derivatives.

Core Chemical Information

This compound is a halogenated heterocyclic compound. Its core structure consists of a pyrazine ring substituted with two chlorine atoms and one methyl group.

Identifiers and Properties

A comprehensive list of identifiers for this compound is provided in the table below, compiled from various chemical databases. It is important to note that while the CAS number is specific to this compound, some identifiers have been inferred from its close isomer, 3,5-Dichloro-2-methylpyrazine, due to limited direct public data for the requested compound.[1] Physicochemical properties remain largely uncharacterized in publicly available literature.

| Identifier | Value | Source |

| CAS Number | 32493-78-0 | [2][3][4] |

| Molecular Formula | C₅H₄Cl₂N₂ | [3] |

| Molecular Weight | 163.01 g/mol | [3] |

| IUPAC Name | This compound | Inferred from[1] |

| InChI | InChI=1S/C5H4Cl2N2/c1-3-2-7-4(5)9-5(3)6/h2H,1H3 | Inferred from[1] |

| InChIKey | TYXFTSUECGCLEV-UHFFFAOYSA-N | Inferred from[1] |

| Canonical SMILES | CC1=CN=C(C(=N1)Cl)Cl | Inferred from[1] |

| PubChem CID | Not directly available | |

| EC Number | Not directly available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis of this compound

A patented method describes the selective synthesis of this compound from pyridone and chlorine in the presence of a Lewis acid catalyst and a chlorination reagent.[5] The following protocol is based on the embodiments described in the patent.

Experimental Protocol: Selective Synthesis

Materials:

-

5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

-

Toluene

-

Ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Phosgene (COCl₂)

Procedure: [5]

-

In a 500ml four-necked flask, combine 66.7g (0.6 mol) of pyridone, 333.5g of toluene, and a catalytic amount of ferric chloride (e.g., 9.8g, 0.06 mol).

-

At 20°C, introduce phosgene gas at a flow rate of 9 L/h for 3 hours.

-

Simultaneously, introduce chlorine gas at a flow rate of 9.5 L/h for 3 hours.

-

Upon completion of the chlorination, raise the temperature to 110°C.

-

Pass phosgene gas through the mixture again at 9 L/h for an additional 3 hours.

-

Allow the reaction to proceed for 1 hour at 110°C.

-

Post-reaction processing (details not specified in the abstract) is required to isolate the product mixture. This typically involves quenching the reaction, separation of organic and aqueous phases, and purification by distillation or chromatography.

This particular embodiment yielded 93.95g of a product mixture containing 14.16g of 2-chloro-5-methylpyridine and 79.03g of this compound.[5]

Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

General Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have been investigated for a variety of therapeutic applications, including:[6][8][9]

-

Anticancer: Many pyrazine derivatives exhibit cytotoxic effects against various cancer cell lines.[6]

-

Antibacterial and Antifungal: The pyrazine scaffold is a component of numerous compounds with antimicrobial properties.

-

Anti-inflammatory: Certain pyrazine derivatives have demonstrated anti-inflammatory effects.[9]

-

Antitubercular: The well-known tuberculosis drug, pyrazinamide, is a pyrazine derivative.

-

Neurological Activity: Some pyrazine compounds have shown activity in the central nervous system.

Potential Signaling Pathways of Interest

Given the known activities of other pyrazine derivatives, several signaling pathways could be relevant for investigating the biological effects of this compound. These are presented as hypothetical targets for future research.

Caption: Potential signaling pathways that could be modulated by pyrazine derivatives based on existing literature.

Conclusion

This compound is a readily synthesizable compound with a clear chemical identity. While its specific biological functions have yet to be extensively characterized, the broad and significant pharmacological activities of the pyrazine class of molecules suggest that it could be a valuable compound for further investigation in drug discovery and development. Future research should focus on elucidating its physicochemical properties and exploring its potential biological activities through in vitro and in vivo screening models.

References

- 1. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32493-78-0 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound|CAS 32493-78-0|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 5. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dichloro-5-methylpyrazine: A Technical Guide

Introduction

2,3-Dichloro-5-methylpyrazine is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research. Structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic characteristics of this compound and provides standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | Singlet | 1H | H-6 |

| ~ 2.6 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-2 or C-3 |

| ~ 150 | C-2 or C-3 |

| ~ 148 | C-5 |

| ~ 145 | C-6 |

| ~ 22 | -CH₃ |

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H Stretch |

| 2980-2850 | Weak | Aliphatic C-H Stretch |

| ~ 1550 | Medium | C=N Stretch |

| ~ 1450 | Medium | C=C Stretch |

| 850-750 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 176 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 178 | Medium | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 180 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 141 | Medium | [M-Cl]⁺ |

| 113 | Medium | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

-

Spectral Width: 220 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: Perform a background subtraction using a blank KBr pellet spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization:

-

Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

-

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-400

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine: Solubility and Stability

Disclaimer: Limited direct experimental data for the solubility and stability of 2,3-dichloro-5-methylpyrazine is publicly available. The following guide is a comprehensive overview based on established principles of physical chemistry, data from structurally analogous compounds, and predictive models. The quantitative values presented herein are estimations and should be confirmed by experimental analysis.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. Its utility in these fields is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under a range of environmental conditions. This technical guide provides an in-depth analysis of the predicted solubility and stability of this compound, alongside detailed experimental protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's core characteristics.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using Quantitative Structure-Property Relationship (QSPR) models and by comparison with structurally similar molecules.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₅H₄Cl₂N₂ | - |

| Molecular Weight | 163.00 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (most basic) | ~ -1.5 (Predicted) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

| LogP | ~ 2.1 (Predicted) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |

Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents, a characteristic typical of many chlorinated aromatic compounds.

Predicted Solubility Data

The following table summarizes the estimated solubility of this compound in various solvents at standard conditions (25 °C). These values are derived from predictive models and should be experimentally verified.

| Solvent | Predicted Solubility (g/L) | Polarity Index | Notes |

| Water | < 0.1 | 10.2 | Predicted to be poorly soluble due to its hydrophobic nature. |

| Methanol | 50 - 150 | 5.1 | Good solubility expected due to polarity and potential for hydrogen bonding. |

| Ethanol | 40 - 120 | 4.3 | Good solubility expected. |

| Acetone | > 200 | 5.1 | High solubility predicted due to its aprotic polar nature. |

| Dichloromethane | > 200 | 3.1 | High solubility expected in chlorinated solvents. |

| Toluene | > 150 | 2.4 | Good solubility in aromatic solvents is anticipated. |

| Hexane | < 10 | 0.1 | Low solubility expected in non-polar aliphatic solvents. |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The presence of chlorine atoms on the electron-deficient pyrazine ring suggests susceptibility to nucleophilic substitution and potential degradation under certain conditions.

Predicted Stability under Various Conditions

The following table outlines the predicted stability of this compound under different stress conditions.

| Condition | Predicted Stability | Likely Degradation Pathway |

| pH Stability | ||

| Acidic (pH 1-3) | Moderately stable | Slow hydrolysis of the chloro substituents may occur over extended periods, likely accelerated at elevated temperatures. |

| Neutral (pH 6-8) | Stable | Expected to be stable under neutral aqueous conditions at ambient temperature. |

| Basic (pH 10-13) | Unstable | Susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to the formation of hydroxypyrazine derivatives. Degradation rate is expected to increase with increasing pH and temperature. |

| Thermal Stability | Stable up to ~150-200°C | Decomposition at higher temperatures may involve dehalogenation and fragmentation of the pyrazine ring. |

| Photostability | Potentially unstable | Aromatic systems with heteroatoms and halogens can be susceptible to photodegradation upon exposure to UV light. This may involve radical mechanisms leading to dechlorination or ring cleavage. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution by a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

Experimental workflow for shake-flask solubility determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to identify potential degradation products. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

General Procedure:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water mixtures).

-

Expose the solutions to various stress conditions as detailed below.

-

At specified time points, withdraw samples and analyze them using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or LC-MS).

-

Monitor for the appearance of degradation products and the decrease in the concentration of the parent compound.

-

Acidic Hydrolysis: Adjust the pH of the solution to 1-2 with HCl.

-

Basic Hydrolysis: Adjust the pH of the solution to 12-13 with NaOH.

-

Neutral Hydrolysis: Use purified water (pH ~7).

-

Conditions: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) and analyze at appropriate time intervals.

-

Procedure: Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps).

-

Control: A parallel sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analysis: Analyze both the exposed and control samples at various time points.

-

Procedure: Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven) at temperatures higher than those used for accelerated stability testing (e.g., 80°C, 100°C, 120°C).

-

Analysis: At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC or GC-MS to determine the extent of degradation.

General workflow for forced degradation studies.

Proposed Synthesis and Degradation Pathways

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be adapted from the synthesis of related dichlorinated pyridine and pyrazine derivatives. One potential pathway involves the chlorination of a suitable pyrazine precursor.

Proposed synthesis of this compound.

Proposed Degradation Pathway

Under hydrolytic conditions, particularly in a basic medium, this compound is expected to undergo sequential nucleophilic aromatic substitution of the chlorine atoms by hydroxide ions. Photodegradation may proceed via a radical mechanism.

Proposed hydrolytic degradation pathway.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of the solubility and stability of this compound. The provided data, based on computational models and analogies to related structures, serves as a valuable starting point for researchers and developers. However, it is imperative that these predicted properties are validated through rigorous experimental investigation using the detailed protocols outlined in this document. Such empirical data is crucial for the successful application of this compound in drug development and other scientific endeavors.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. snscourseware.org [snscourseware.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Ich guideline for stability testing | PPTX [slideshare.net]

An In-Depth Technical Guide on the Potential Mechanism of Action of 2,3-Dichloro-5-methylpyrazine

Disclaimer: Direct experimental data on the mechanism of action of 2,3-dichloro-5-methylpyrazine is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related pyrazine derivatives to propose a potential mechanism of action for this compound. The content herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory effects.[3][4] The specific biological profile of a pyrazine derivative is largely dictated by the nature and position of its substituents. For this compound, the presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group suggests a distinct electronic and steric profile that could translate into specific biological interactions.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of analogous compounds, this compound is likely to exhibit anticancer and antimicrobial properties. The proposed mechanisms for these activities are detailed below.

Pyrazine derivatives have emerged as a significant class of anticancer agents, primarily through their action as kinase inhibitors.[1][2][5][6] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common feature in many cancers.

Proposed Mechanism: Kinase Inhibition

It is hypothesized that this compound may function as an ATP-competitive kinase inhibitor. The pyrazine core can mimic the adenine ring of ATP, while the dichloro and methyl substituents could engage in specific interactions within the ATP-binding pocket of a kinase, leading to the inhibition of its catalytic activity. This inhibition would disrupt downstream signaling pathways essential for cancer cell survival and proliferation.

Signaling Pathway: A Generalized Kinase Inhibition Model

Caption: Hypothesized kinase inhibition by this compound.

Various pyrazine derivatives have demonstrated efficacy against a spectrum of bacterial and fungal pathogens.[7][8][9][10][11] The mechanisms underlying their antimicrobial action are thought to be multifaceted.

Proposed Mechanisms:

-

Enzyme Inhibition: Similar to its potential anticancer activity, this compound could inhibit essential microbial enzymes, such as those involved in metabolic pathways or cell wall synthesis.[8]

-

Cell Membrane Disruption: The lipophilic nature of the compound may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell lysis.[11]

-

DNA Damage: At higher concentrations, some pyrazine derivatives have been shown to induce DNA damage, which could be a mechanism of action for this compound as well.[9]

Experimental Workflow: Investigating Antimicrobial Mechanism

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 8. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 9. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-5-methylpyrazine, a substituted pyrazine of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document consolidates information on related compounds and established chemical principles to offer a thorough resource. It includes a proposed synthetic pathway with detailed experimental protocols, predicted analytical data, and a review of the potential biological significance of pyrazine derivatives in drug discovery.

Chemical Properties and Data

This compound is a halogenated heterocyclic compound. While specific experimental data is scarce, its fundamental properties can be inferred from its structure.

| Property | Data (Predicted/Inferred) |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| CAS Number | 32493-78-0 |

| Appearance | Likely a solid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthesis and Experimental Protocols

Step 1: Proposed Synthesis of 2-Hydroxy-5-methylpyrazine

A one-pot synthesis from pyruvaldehyde (methylglyoxal) and an ammonia source is a feasible method for producing the hydroxypyrazine precursor[1].

Reaction Scheme:

Caption: Proposed one-pot synthesis of 2-Hydroxy-5-methylpyrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pyruvaldehyde (methylglyoxal; 2.0 equivalents) and water.

-

Addition of Ammonia Source: While stirring, slowly add a concentrated aqueous solution of ammonium hydroxide (an excess) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-hydroxy-5-methylpyrazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Proposed Synthesis of this compound

The chlorination of the precursor, 2-hydroxy-5-methylpyrazine, can be achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃)[2]. The tautomeric equilibrium of the precursor favors the 5-methylpyrazin-2(1H)-one form, which can be subsequently di-chlorinated.

Reaction Scheme:

Caption: Proposed chlorination of 2-Hydroxy-5-methylpyrazine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means to maintain a dry atmosphere (e.g., a drying tube), place 2-hydroxy-5-methylpyrazine (1.0 equivalent).

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, an excess, e.g., 3-5 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and should be done with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.2 - 8.4 | Singlet | Pyrazine ring H |

| ~ 2.5 - 2.7 | Singlet | -CH₃ |

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-Cl |

| ~ 145 - 150 | C-Cl |

| ~ 140 - 145 | C-CH₃ |

| ~ 130 - 135 | C-H |

| ~ 20 - 25 | -CH₃ |

Biological Significance and Applications in Drug Discovery

While specific biological activity data for this compound is limited, the pyrazine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs[3]. Pyrazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties[2][4][5].

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The two chlorine atoms provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate biological activity.

Potential as a Synthetic Intermediate

The dichloropyrazine core can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr) reactions. This allows for the construction of a library of derivatives for screening in drug discovery programs.

Caption: Synthetic utility of this compound.

Conclusion

This compound, while not extensively documented, represents a valuable building block for medicinal chemistry research. This guide provides a proposed, robust synthetic pathway and predicted analytical data to facilitate its preparation and characterization. The established biological importance of the pyrazine scaffold suggests that derivatives of this compound could hold significant potential in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 5. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,3-Dichloro-5-methylpyrazine, a heterocyclic aromatic compound pertinent to various research and development applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes available GHS classification data and information from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation. |

Data sourced from PubChem CID 55270046 for 3,5-Dichloro-2-methylpyrazine, an isomer of this compound.

Recommended Handling and Storage Protocols

Given the identified hazards, stringent adherence to the following handling and storage procedures is mandatory to ensure personnel safety and experimental integrity. These protocols are derived from best practices for handling similar chlorinated heterocyclic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Rationale |

| Eyes/Face | Safety Goggles with side shields or Face Shield | Protects against splashes and airborne particles. A face shield is recommended for larger quantities or when there is a significant risk of splashing. |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact. Gloves should be inspected before each use and disposed of properly after handling. |

| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask is necessary to prevent inhalation of the powder. For procedures that may generate dust or aerosols, a half-mask respirator with appropriate cartridges is advised. |

| Body | Laboratory Coat | Protects skin and clothing from contamination. |

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory.

-

Fume Hood: For procedures with the potential to generate dust, vapors, or aerosols, a certified chemical fume hood is mandatory.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent contamination and moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

A clear and practiced emergency response plan is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

Spill and Waste Disposal Management

Proper containment and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Response Workflow

Uncharted Territory: The Biological Activity of 2,3-Dichloro-5-methylpyrazine Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 2,3-Dichloro-5-methylpyrazine. Despite the broad interest in pyrazine derivatives for their diverse pharmacological properties, this specific compound has not been the subject of in-depth biological investigation. As a result, there is a notable absence of quantitative data, detailed experimental protocols, and elucidated mechanisms of action directly pertaining to this compound.

While the pyrazine scaffold is a well-established pharmacophore found in numerous biologically active molecules and approved drugs, the specific biological effects of the chloro and methyl substitutions at the 2, 3, and 5 positions of the pyrazine ring in this particular arrangement have yet to be characterized.[1][2] The scientific community has extensively explored the synthesis of various substituted pyrazines, recognizing their potential in medicinal chemistry.[1][3][4][5] Methodologies for creating libraries of pyrazine derivatives are well-documented, employing techniques such as nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[1] However, the subsequent biological evaluation of this compound appears to be limited or unpublished.

The broader class of pyrazine derivatives has been associated with a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[6][7][8] For instance, other dichlorinated pyrazine derivatives have been investigated for their potential as intermediates in the synthesis of therapeutic agents.[9][10][11] However, it is crucial to note that the biological activity of a molecule is highly dependent on its specific substitution pattern, and extrapolating findings from other pyrazine analogs to this compound would be purely speculative without direct experimental evidence.

Due to the lack of available data, this guide cannot provide the requested in-depth technical information, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound. Further research is required to explore the potential biological activities of this compound and to determine its mechanism of action and potential therapeutic applications.

Future Directions

To bridge this knowledge gap, a systematic investigation into the biological profile of this compound is warranted. A potential research workflow to elucidate its activity is proposed below.

Figure 1: A proposed workflow for the systematic evaluation of the biological activity of this compound.

This structured approach, beginning with synthesis and moving through in vitro screening to more complex in vivo studies, would be essential to uncover the potential pharmacological value of this compound. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to undertake such investigations to expand the knowledge base of pyrazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.trp.org.in [ojs.trp.org.in]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence in drugs like the proteasome inhibitor Bortezomib highlights its importance in medicinal chemistry.[2] The functionalization of pyrazine rings via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful and versatile strategy for creating novel molecular entities.[1][3]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2,3-Dichloro-5-methylpyrazine with various organoboron reagents. This reaction is a key method for synthesizing mono- or di-substituted pyrazines, which are valuable intermediates in the discovery of new therapeutics, particularly in the development of kinase inhibitors and other targeted agents.[3]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide.[4][5] The reaction is catalyzed by a palladium(0) complex and requires a base.[6]

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a palladium(II) complex.[4]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.[4]

The two chlorine atoms on the this compound ring exhibit different reactivities due to the electronic effects of the ring nitrogen atoms and the methyl group. This allows for selective mono-substitution by carefully controlling reaction conditions, such as stoichiometry, temperature, and reaction time, before proceeding to a second coupling for di-substitution.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2,3-dichloro-5-methylpyrazine. This versatile starting material is a valuable building block in medicinal chemistry and materials science, and its selective functionalization through various cross-coupling reactions opens avenues for the synthesis of novel compounds with diverse biological activities and material properties. The protocols outlined below are based on established palladium-catalyzed reactions and aim to provide a practical guide for the synthesis of mono- and di-substituted 5-methylpyrazine derivatives.

Introduction to Cross-Coupling on Dichloromethylpyrazine

This compound possesses two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C2 and C3 positions. The electronic and steric environment of these positions allows for potential site-selective functionalization, which is a key strategy in the efficient synthesis of complex molecules. The choice of catalyst, ligand, base, and reaction conditions can influence the regioselectivity of the coupling, enabling the stepwise introduction of different substituents.

This guide covers several key palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.[1]

-

Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.[2][3]

-

Stille Coupling: For the formation of C-C bonds using organostannanes.[4][5][6][7][8]

-

Negishi Coupling: For the coupling of organozinc reagents.[9][10]

General Experimental Workflow

The following diagram illustrates a general workflow for a typical palladium-catalyzed cross-coupling reaction. Specific details for each reaction type are provided in the subsequent sections.

Caption: General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids. Selective mono-arylation can often be achieved by controlling the stoichiometry of the reagents and the reaction time.

Protocol for Mono-Arylation

This protocol describes the selective coupling at one of the chloro-positions. The C2 position is generally more reactive towards Suzuki coupling.

Reaction Scheme:

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

Application Notes and Protocols: 2,3-Dichloro-5-methylpyrazine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-methylpyrazine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds. Its two reactive chlorine atoms, activated by the adjacent nitrogen atoms of the pyrazine ring, allow for selective and sequential functionalization. This enables the construction of diverse molecular scaffolds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

The pyrazine core is a "privileged scaffold" in drug discovery, and its derivatives have been successfully developed as inhibitors of various kinases, including Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.[1][2][3] The strategic modification of the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a scaffold for the synthesis of kinase inhibitors. The two chlorine atoms can be sequentially displaced by various nucleophiles, such as amines, or engaged in cross-coupling reactions like the Suzuki-Miyaura coupling. This sequential functionalization is key to building complex molecules with specific interactions with the kinase active site.

A prominent example is the synthesis of imidazo[1,2-a]pyrazine derivatives, which have shown potent inhibitory activity against a range of kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative imidazo[1,2-a]pyrazine-based kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 2-amino-3-chloro-5-methylpyrazine

This initial step involves the selective mono-amination of this compound. The reactivity of the two chlorine atoms is similar, but careful control of reaction conditions can favor monosubstitution.

Materials:

-

This compound

-

Ammonia (7 N solution in methanol)

-

1,4-Dioxane

-

Pressure vessel

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

In a pressure vessel, dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Add a 7 N solution of ammonia in methanol (5.0 eq).

-

Seal the vessel and heat the mixture at 100 °C for 16 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 2-amino-3-chloro-5-methylpyrazine.

Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine Core

This protocol describes the construction of the imidazo[1,2-a]pyrazine ring system through a condensation and cyclization reaction.

Materials:

-

2-amino-3-chloro-5-methylpyrazine (from Protocol 1)

-

α-bromoketone (e.g., 2-bromoacetophenone) (1.1 eq)

-

Ethanol

-

Sodium bicarbonate (2.0 eq)

-

Reflux condenser

-

Magnetic stirrer and heating plate

-

Filter funnel and filter paper

Procedure:

-

To a solution of 2-amino-3-chloro-5-methylpyrazine (1.0 eq) in ethanol, add the α-bromoketone (1.1 eq) and sodium bicarbonate (2.0 eq).

-

Heat the mixture to reflux for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with cold ethanol.

-

The filtrate can be concentrated and the residue purified by recrystallization or column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-8 Arylation

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl group at the C-8 position of the imidazo[1,2-a]pyrazine core, a common strategy to enhance biological activity.

Materials:

-

8-bromo-imidazo[1,2-a]pyrazine derivative (synthesized from a brominated aminopyrazine precursor)

-

Arylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane and water (4:1 mixture)

-

Schlenk flask and inert gas line (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask, combine the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 90 °C for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the biological activity of representative imidazo[1,2-a]pyrazine derivatives, showcasing the potential of this scaffold in kinase inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 3c | CDK9 | 0.16 | [4] |

| 2c | CDK9 | 0.31 | [4] |

| 4c | CDK9 | 0.71 | [4] |

| TB-25 | Tubulin Polymerization | 0.023 (against HCT-116 cells) | [5] |

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyrazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3c | MCF7 (Breast Cancer) | 6.66 (average of 3 cell lines) | [4] |

| 3c | HCT116 (Colorectal Cancer) | 6.66 (average of 3 cell lines) | [4] |

| 3c | K562 (Leukemia) | 6.66 (average of 3 cell lines) | [4] |

| TB-25 | HCT-116 (Colorectal Cancer) | 0.023 | [5] |

| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [6] |

| 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [6] |

| 12b | MCF-7 (Breast Carcinoma) | 11 | [6] |

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the Aurora Kinase signaling pathway, a key target for inhibitors derived from this compound. Aurora kinases are essential for proper mitotic progression.[1][2][3]

Caption: Simplified Aurora Kinase Signaling Pathway.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Caption: Synthetic and evaluative workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway from this simple building block to potent bioactive molecules. The ability to selectively functionalize the pyrazine core provides a robust platform for the generation of diverse chemical libraries for drug discovery campaigns. The provided experimental workflows and signaling pathway diagrams offer a foundational understanding for researchers aiming to explore the rich chemistry of this privileged scaffold.

References

- 1. apexbt.com [apexbt.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Dichloro-5-methylpyrazine Derivatives in Crop Protection

Disclaimer: Publicly available scientific literature and databases contain limited specific information on the application of 2,3-dichloro-5-methylpyrazine derivatives for crop protection. The following application notes and protocols are based on general knowledge of pyrazine and other heterocyclic compounds in agriculture and are intended to serve as a foundational guide for research and development. The experimental details provided are illustrative and may require significant optimization for the specific compounds of interest.

Introduction

Pyrazine derivatives are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals due to their diverse biological activities.[1] Naturally occurring pyrazines are known to contribute to the aroma and flavor of many foods and can act as defense compounds in plants against pathogens and herbivores.[1] In crop protection, synthetic pyrazine derivatives, particularly pyrazine carboxamides, have been explored for their potential as fungicides, insecticides, and herbicides.[2][3]

The this compound scaffold presents a versatile starting point for the synthesis of novel agrochemicals. The chlorine atoms at the 2 and 3 positions can be selectively substituted to introduce various functional groups, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties.[4] This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for derivatives of this compound in crop protection.

Potential Applications in Crop Protection

Based on the known bioactivities of related pyrazine and heterocyclic compounds, derivatives of this compound could potentially be developed as:

-

Fungicides: Targeting a broad spectrum of plant pathogenic fungi.

-

Insecticides: Acting on various insect pests, potentially with novel modes of action.

-

Herbicides: Inhibiting the growth of unwanted weeds in agricultural fields.[3]

Synthesis of this compound Derivatives

The synthesis of functionalized pyrazine derivatives typically involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions on a di- or tri-chlorinated pyrazine core.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.

Caption: General workflow for the development of this compound derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., an amine).

Materials:

-

This compound

-

Nucleophile (e.g., substituted aniline)

-

Base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine)

-

Solvent (e.g., DMF, DMSO, NMP)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazine derivative.

-

Characterize the final product by NMR and MS analysis.

Biological Activity and Efficacy Data

While specific data for this compound derivatives is not available, the following tables present hypothetical efficacy data based on studies of other fungicidal and insecticidal heterocyclic compounds. These tables are for illustrative purposes and should be replaced with actual experimental data.

Table 1: In Vitro Antifungal Activity of Hypothetical Derivatives

| Compound ID | Target Pathogen | EC50 (µg/mL) |

| DMP-NH-Ph | Botrytis cinerea | 15.2 |

| Fusarium graminearum | 25.8 | |

| DMP-NH-Ph-4-Cl | Botrytis cinerea | 5.7 |

| Fusarium graminearum | 12.1 | |

| DMP-O-Ph | Botrytis cinerea | 32.5 |

| Fusarium graminearum | 45.3 | |

| Positive Control (e.g., Carbendazim) | Botrytis cinerea | 2.1 |

| Fusarium graminearum | 3.5 |

DMP refers to the 2-chloro-5-methylpyrazine core structure.

Table 2: In Vivo Efficacy of a Hypothetical Lead Compound (DMP-NH-Ph-4-Cl) against Gray Mold on Tomato Plants

| Treatment | Application Rate (g/ha) | Disease Severity (%) | Control Efficacy (%) |

| Untreated Control | - | 85.4 | - |

| DMP-NH-Ph-4-Cl | 100 | 25.1 | 70.6 |

| 200 | 15.8 | 81.5 | |

| Commercial Standard | 150 | 12.3 | 85.6 |

Potential Mechanism of Action

The mechanism of action of novel pyrazine derivatives would need to be elucidated through dedicated studies. However, based on existing classes of fungicides, potential targets could include:

-

Respiration Inhibitors: Targeting complexes in the mitochondrial electron transport chain.

-

Sterol Biosynthesis Inhibitors: Disrupting the synthesis of ergosterol, a key component of fungal cell membranes.

-

Signal Transduction Pathway Modulators: Interfering with essential signaling cascades in the pathogen.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common target for some fungicides.

Caption: Generalized fungal MAPK signaling pathway and a hypothetical point of inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the concentration of the test compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.

Materials:

-

Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.

-

Add the test compound at various concentrations to the molten PDA. Also, prepare a control with the solvent only.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

From a fresh culture of the target fungus, cut a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

-

Place the mycelial plug at the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) for a specified period or until the mycelium in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] x 100 where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.

-

Determine the EC50 value by probit analysis.

In Vivo Fungicide Efficacy Trial (Greenhouse)

Objective: To evaluate the protective and/or curative activity of a test compound on a host plant.

Materials:

-

Healthy host plants (e.g., tomato, wheat seedlings)

-

Culture of the target pathogen

-

Test compound formulated as a sprayable solution

-

Greenhouse with controlled environment

-

Spraying equipment

Procedure:

-

Protective Assay: a. Spray the plants with the test compound at different concentrations. b. After a specified period (e.g., 24 hours), inoculate the plants with the pathogen.

-

Curative Assay: a. Inoculate the plants with the pathogen. b. After a specified period (e.g., 24 hours), spray the plants with the test compound.

-

Include untreated and commercial standard-treated control groups.

-

Maintain the plants in the greenhouse under conditions favorable for disease development.

-

After a suitable incubation period, assess the disease severity using a rating scale.

-

Calculate the control efficacy based on the reduction in disease severity compared to the untreated control.

Conclusion

While specific data on this compound derivatives for crop protection is currently scarce in the public domain, the general importance of the pyrazine scaffold in agrochemicals suggests that this class of compounds holds potential. The protocols and application notes provided here offer a foundational framework for researchers to synthesize, screen, and evaluate novel derivatives. Further research is necessary to establish the biological activity, mode of action, and practical utility of these compounds in sustainable agriculture.

References

- 1. adv-bio.com [adv-bio.com]

- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Protocol for the Selective Amination of 2,3-Dichloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective mono-amination of 2,3-dichloro-5-methylpyrazine is a critical step in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The resulting product, 2-amino-3-chloro-5-methylpyrazine, serves as a versatile building block for the introduction of further functionalities, enabling the exploration of new chemical space for therapeutic agents.

The amination of dichloropyrazines can be achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the desired selectivity and the nature of the aminating agent. For the synthesis of 2-amino-3-chloro-5-methylpyrazine, a direct amination using an ammonia source is typically employed. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia or its equivalent selectively displaces one of the chlorine atoms. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazine ring.

The 2-amino-3-chloro-5-methylpyrazine product is a key intermediate in the synthesis of more complex molecules, including derivatives with potential biological activity. For instance, it is a precursor for the synthesis of 3-alkoxy-5-alkylpyrazin-2-amines, which are important intermediates for preparing pterine-6-carboxyaldehyde.[1]

Reaction Scheme

The selective amination of this compound with an ammonia source, such as ammonium hydroxide, proceeds as follows:

Caption: Reaction scheme for the amination of this compound.

Experimental Protocol

This protocol details the selective mono-amination of this compound using ammonium hydroxide.

Materials:

-

This compound

-

Ammonium hydroxide (28-30% aqueous solution)

-

Ethanol

-